Fggftgarksarklade
Description
Properties
Molecular Formula |
C79H128N26O23 |
|---|---|
Molecular Weight |
1810.0 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H128N26O23/c1-41(2)33-54(73(124)94-44(5)67(118)102-56(36-62(113)114)74(125)97-49(64(83)115)27-28-61(111)112)103-71(122)50(23-13-15-29-80)100-70(121)53(26-18-32-89-79(86)87)99-66(117)43(4)95-76(127)57(40-106)104-72(123)51(24-14-16-30-81)101-69(120)52(25-17-31-88-78(84)85)98-65(116)42(3)93-59(109)39-92-77(128)63(45(6)107)105-75(126)55(35-47-21-11-8-12-22-47)96-60(110)38-90-58(108)37-91-68(119)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,106-107H,13-18,23-40,80-82H2,1-6H3,(H2,83,115)(H,90,108)(H,91,119)(H,92,128)(H,93,109)(H,94,124)(H,95,127)(H,96,110)(H,97,125)(H,98,116)(H,99,117)(H,100,121)(H,101,120)(H,102,118)(H,103,122)(H,104,123)(H,105,126)(H,111,112)(H,113,114)(H4,84,85,88)(H4,86,87,89)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 |
InChI Key |
PUPSFQBPHILNGY-SMFNREODSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Nociceptin Fggftgarksarklade Action
The Nociceptin Opioid Peptide (NOP) Receptor: Structure and Ligand Binding
The NOP receptor, formerly known as opioid receptor-like 1 (ORL-1), is the fourth member of the opioid receptor family. nih.govnih.gov Despite sharing significant sequence homology with the classical mu, delta, and kappa opioid receptors, it possesses a unique pharmacological profile. wikipedia.orgunc.edu
NOP Receptor Identification and Classification within G Protein-Coupled Receptors (GPCRs)
The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, specifically the Class A (rhodopsin-like) family. mdpi.comnih.gov These receptors are characterized by seven transmembrane domains that span the cell membrane. nobelprize.orgkhanacademy.org The cloning of the NOP receptor in 1994 preceded the identification of its endogenous ligand, an example of "reverse pharmacology". wikipedia.orgnih.gov While it shares approximately 60% sequence identity with classical opioid receptors, its distinct pharmacology sets it apart. wikipedia.orgunc.edu
Structural Basis for Nociceptin (FGGFTGARKSARKLADE)-NOP Receptor Interactions
The determination of the crystal structure of the human NOP receptor has provided significant insights into its interaction with ligands. mdpi.comunc.edu These studies have revealed a unique binding pocket that differs from those of classical opioid receptors, explaining the observed ligand selectivity. unc.edu For instance, the interaction between the protonated nitrogen of piperidine-based antagonists and the D130 residue in the third transmembrane helix is a critical determinant of high-affinity binding. mdpi.com Homology models suggest that the N-terminal amino group of Nociceptin also interacts with this key residue. mdpi.com
Intracellular Signaling Pathways Mediated by NOP Receptor Activation
Activation of the NOP receptor by Nociceptin initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. These pathways are primarily mediated by G-proteins and are subject to regulatory mechanisms that control the receptor's responsiveness.
G-Protein Coupling and Downstream Effectors
The NOP receptor primarily couples to pertussis toxin-sensitive inhibitory G-proteins of the Gi/o family. nih.govnih.gov Upon receptor activation, the heterotrimeric G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. mdpi.comnih.gov
The primary signaling pathway involves the Gα subunit inhibiting the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgnih.gov The Gβγ subunits, on the other hand, directly interact with and modulate the activity of ion channels. mdpi.com This includes the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. nih.govmdpi.com
Beyond these classical pathways, NOP receptor activation has also been shown to stimulate mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. wikipedia.orgnih.gov
Interactive Data Table: NOP Receptor Downstream Signaling Pathways
| Signaling Pathway | Effector | Consequence of Activation |
| Gαi/o | Adenylyl Cyclase | Inhibition, leading to decreased cAMP |
| Gβγ | GIRK Channels | Activation, leading to K+ efflux and hyperpolarization |
| Gβγ | Voltage-Gated Ca2+ Channels | Inhibition, leading to decreased Ca2+ influx |
| MAPK | ERK, p38, JNK | Activation, influencing gene expression and cellular processes |
Receptor Regulation and Desensitization Mechanisms
Prolonged or repeated exposure to Nociceptin can lead to a decrease in the NOP receptor's responsiveness, a process known as desensitization. nih.govnih.gov This is a critical mechanism for regulating the duration and intensity of receptor signaling. nih.gov
Homologous desensitization, which occurs in response to agonist binding, involves the phosphorylation of the NOP receptor by G-protein receptor kinases (GRKs), such as GRK2 and GRK3. nih.gov This phosphorylation event promotes the binding of β-arrestin proteins to the receptor. mdpi.com β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, thereby uncoupling it from its primary signaling pathway. nih.govnih.gov Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into intracellular compartments, a process that further contributes to desensitization. mdpi.comnih.gov Following internalization, the receptor can either be recycled back to the cell surface or targeted for degradation. wikipedia.org
Heterologous desensitization can also occur, where the activation of other receptor systems can lead to a reduced responsiveness of the NOP receptor. nih.gov
Interactive Data Table: Key Proteins in NOP Receptor Desensitization
| Protein | Role in Desensitization |
| G-protein Receptor Kinases (GRKs) | Phosphorylate the agonist-occupied NOP receptor. |
| β-Arrestins | Bind to the phosphorylated receptor, uncoupling it from G-proteins and promoting internalization. |
| Protein Kinase C (PKC) | Implicated in both homologous and heterologous desensitization. nih.gov |
Neurobiological Roles of Nociceptin Fggftgarksarklade in Physiological and Pathophysiological Contexts
Nociceptin (FGGFTGARKSARKLADE) in the Modulation of Pain and Nociception
The role of the Nociceptin system in pain and nociception is notably complex, exhibiting both pain-promoting (pro-nociceptive) and pain-relieving (anti-nociceptive) effects. This duality is largely dependent on the site of action within the nervous system. mdpi.com
The influence of Nociceptin on pain perception is context-dependent. Supraspinal administration, meaning within the brain, can lead to hyperalgesia, an increased sensation of pain. wikipedia.org This pro-nociceptive effect is thought to stem from the inhibition of the periaqueductal gray, a key area in the brain for descending pain modulation. wikipedia.org In contrast, when administered at the spinal level, Nociceptin generally produces anti-nociceptive effects, leading to pain relief. mdpi.comnih.gov This analgesic action is comparable to that of classical opioids. wikipedia.org
In rodent models, supraspinal application of Nociceptin can induce hyperalgesia and counteract morphine-induced analgesia. mdpi.com Conversely, spinal administration in both rodents and non-human primates results in a dose-dependent analgesic effect. mdpi.com Peripherally, NOP receptors are expressed on primary afferent neurons and immune cells, suggesting a role in modulating pain at its source. mdpi.com
Table 1: Site-Dependent Effects of Nociceptin on Nociception
| Site of Action | Primary Effect | Observed Outcome in Animal Models |
|---|---|---|
| Supraspinal (Brain) | Pro-nociceptive | Hyperalgesia, anti-opioid effects. wikipedia.orgnih.gov |
| Spinal Cord | Anti-nociceptive | Analgesia. mdpi.comnih.gov |
| Peripheral Nervous System | Modulatory | Influences pain signaling from primary afferent neurons. mdpi.com |
The Nociceptin system does not operate in isolation; it intricately interacts with other endogenous pain-modulating systems, most notably the classical opioid system. Activation of the NOP receptor can modulate the effects of mu-opioid receptor (MOR) agonists. nih.gov Co-activation of NOP and MOR can result in synergistic analgesic effects, potentially enhancing pain relief while mitigating some of the adverse effects associated with traditional opioids, such as tolerance and hyperalgesia. mdpi.com
Furthermore, intrathecal administration of Nociceptin has been shown to have its antinociceptive effects attenuated by antagonists of mu- and delta-opioid receptors, but not kappa-opioid receptors, suggesting a complex interplay between these systems in the spinal cord. plu.mx This interaction highlights the potential for developing novel therapeutic strategies that target both the NOP and classical opioid receptors for more effective pain management. mdpi.com
Distribution and Expression of Nociceptin (FGGFTGARKSARKLADE) and NOP Receptors in the Central Nervous System
The widespread distribution of Nociceptin and its NOP receptor throughout the central nervous system (CNS) underpins its diverse physiological and pathophysiological roles. nih.gov
NOP receptors are broadly expressed in numerous brain regions, often in higher numbers than other opioid receptor family members. nih.gov High levels of NOP receptor expression are found in areas crucial for pain processing, emotional regulation, and reward. nih.gov Key brain regions with significant NOP receptor localization include the periaqueductal gray, thalamic nuclei, somatosensory cortex, amygdala, hippocampus, ventral tegmental area, and nucleus accumbens. mdpi.comnih.gov
In the spinal cord, NOP receptors are concentrated in the dorsal horn, particularly in laminae I through III, which are critical regions for processing and transmitting pain signals. nih.gov The precursor protein for Nociceptin, preproN/OFQ, is highly expressed in the spinal dorsal horn, indicating local synthesis and action of the neuropeptide. nih.gov
Table 2: Regional Distribution of NOP Receptors in the Central Nervous System
| CNS Region | Key Functions Associated with NOP Receptor Presence |
|---|---|
| Cortex (e.g., Somatosensory) | Higher-order pain processing. nih.gov |
| Limbic System (e.g., Amygdala, Hippocampus) | Emotion, stress, learning, and memory. mdpi.comnih.gov |
| Thalamus | Relaying sensory and motor signals, pain perception. nih.gov |
| Periaqueductal Gray (PAG) | Descending pain modulation. nih.gov |
| Ventral Tegmental Area (VTA) & Nucleus Accumbens | Reward and addiction pathways. mdpi.comwikipedia.org |
| Spinal Cord (Dorsal Horn) | Primary processing of nociceptive inputs. nih.govnih.gov |
At the cellular level, NOP receptors are found on various neuronal populations. In the dorsal root ganglia (DRG), which house the cell bodies of primary sensory neurons, NOP receptors are expressed in a large number of both myelinated and unmyelinated neurons. nih.gov This indicates a role for Nociceptin in modulating the initial transmission of pain signals from the periphery.
Immunohistochemical studies and in situ hybridization have revealed the presence of NOP receptors on both presynaptic and postsynaptic membranes. Presynaptic NOP receptor activation typically leads to an inhibition of neurotransmitter release. nih.gov Subcellularly, like other G protein-coupled receptors, NOP receptors are integrated into the cell membrane. Upon activation, they initiate intracellular signaling cascades, primarily through Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org
Involvement of the Nociceptin (FGGFTGARKSARKLADE) System in Select Neurological Disorders
Given its extensive distribution and modulatory functions, dysregulation of the Nociceptin system has been implicated in a range of neurological and psychiatric disorders. nih.gov
The complex role of Nociceptin in both promoting and inhibiting pain makes it a key system of interest in chronic pain conditions. nih.gov Alterations in the Nociceptin system may contribute to the development and maintenance of chronic pain states.
Beyond pain, the Nociceptin system is involved in mood and anxiety disorders. Evidence suggests that Nociceptin can act as an anxiolytic, or anxiety inhibitor. wikipedia.org However, it also appears to perpetuate depression, as blocking NOP receptors has shown antidepressant-like effects in preclinical models. wikipedia.orgnih.gov
The presence of NOP receptors in brain regions associated with reward and motivation, such as the VTA and nucleus accumbens, points to its involvement in substance abuse disorders. wikipedia.orgwikipedia.org Nociceptin can inhibit dopamine (B1211576) release associated with the reward process, and NOP agonists have been shown to block the rewarding effects of drugs like morphine and cocaine in animal models. wikipedia.orgwikipedia.org There is also emerging evidence suggesting a role for the Nociceptin system in Parkinson's disease, with NOP antagonists being investigated as potential therapeutic agents. nih.gov
Role in Altered Neurotransmission in Specific Conditions (e.g., Amyotrophic Lateral Sclerosis)
While direct research investigating the role of Nociceptin (FGGFTGARKSARKLADE) in Amyotrophic Lateral Sclerosis (ALS) is limited, its known functions in modulating motor control and neurotransmitter systems offer a basis for its potential involvement in the pathophysiology of this motor neuron disease.
ALS is a progressive neurodegenerative disorder characterized by the death of motor neurons, leading to muscle atrophy and paralysis. nih.gov A primary hypothesis in ALS pathogenesis is glutamate (B1630785) excitotoxicity, where excessive synaptic glutamate leads to neuronal damage. nih.gov Nociceptin is a known modulator of glutamate release. Studies in various brain regions have demonstrated that activation of the NOP receptor presynaptically inhibits the release of glutamate. mdpi.comnih.gov This action is primarily mediated through the inhibition of voltage-gated N-type calcium channels, a key step in neurotransmitter vesicle fusion and release. ingentaconnect.comnih.gov By reducing glutamate release, Nociceptin could theoretically exert a neuroprotective effect, mitigating the excitotoxic cascade implicated in motor neuron degeneration in ALS.
Furthermore, the N/OFQ system is integral to the regulation of motor behavior, primarily through its actions in the basal ganglia, a group of structures critical for motor control. nih.gov NOP receptors are expressed on dopaminergic neurons in the substantia nigra and ventral tegmental area. umich.edunih.gov Activation of these receptors generally leads to a suppression of motor activity, in part by inhibiting dopamine release and modulating GABAergic pathways that control motor output. michaeljfox.orgcdnsciencepub.com While ALS is primarily a disease of cortical and spinal motor neurons, dysfunction in broader motor control circuits could contribute to the clinical manifestations. The influence of Nociceptin on these circuits suggests a potential, though still speculative, role in the altered neurotransmission that underlies the motor deficits in ALS. However, the absence of direct experimental evidence in ALS models means that the role of Nociceptin in this specific condition remains a subject for future investigation.
| Mechanism | Effect of NOP Receptor Activation | Potential Relevance to ALS | Supporting Evidence Context |
|---|---|---|---|
| Glutamate Release Modulation | Inhibition of presynaptic glutamate release | May counteract glutamate excitotoxicity, a key factor in motor neuron death. nih.gov | General CNS studies mdpi.comnih.gov |
| Calcium Channel Inhibition | Inhibits N-type voltage-gated Ca²+ channels. ingentaconnect.com | Reduces neurotransmitter release, including glutamate. | General cellular mechanism studies nih.gov |
| Motor Circuit Modulation | Suppresses motor activity via actions in the basal ganglia. nih.gov | Could influence overall motor dysfunction, though not a primary driver of neuron death. | Studies on motor control, primarily in Parkinson's models michaeljfox.orgcdnsciencepub.com |
| Dopaminergic System Interaction | Inhibits dopamine release and modulates dopaminergic neuron activity. umich.edu | Indirectly impacts motor control pathways. | Studies on basal ganglia function nih.gov |
Contribution to Central Sensitization Phenomena
Central sensitization is a state of nervous system hyperexcitability that leads to pain hypersensitivity, where innocuous stimuli are perceived as painful (allodynia) and noxious stimuli evoke an exaggerated pain response (hyperalgesia). nih.gov This phenomenon is a key mechanism underlying many chronic pain conditions and involves neuroplastic changes in the spinal cord and brain. nih.gov The Nociceptin system is a significant modulator of the processes that establish and maintain central sensitization.
The role of Nociceptin in pain and sensitization is complex and site-dependent. At the spinal level, activation of NOP receptors is predominantly anti-nociceptive and serves to counteract the development of central sensitization. mdpi.com This is achieved through several key mechanisms:
Presynaptic Inhibition: NOP receptors are located on the central terminals of primary afferent nociceptors (pain-sensing neurons) in the dorsal horn of the spinal cord. mdpi.com When activated by Nociceptin, these receptors inhibit the release of excitatory neurotransmitters, such as glutamate and substance P, which are crucial for transmitting pain signals and driving central sensitization. mdpi.com This inhibition is mediated by the suppression of N-type calcium channel activity. ingentaconnect.com
Postsynaptic Inhibition: NOP receptors are also expressed on postsynaptic dorsal horn neurons. Their activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. mdpi.com This makes the neurons less likely to fire in response to incoming nociceptive signals, thus dampening pain transmission.
This inhibitory influence at the spinal level means that NOP receptor agonists can effectively reduce pain hypersensitivity in various animal models of chronic pain. imperial.ac.ukucl.ac.uk
The development of central sensitization is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors by glutamate. nih.govnih.gov The N/OFQ system interacts with this key pathway. For instance, activation of NMDA receptors can, in turn, regulate the function and desensitization of NOP receptors, highlighting a reciprocal relationship between these two systems in modulating neuronal excitability. nih.gov Furthermore, emerging evidence suggests Nociceptin can influence the function of glial cells, such as astrocytes and microglia. nih.gov As these cells are now recognized as key contributors to the neuroinflammatory processes that sustain central sensitization, Nociceptin's modulation of glia may represent another mechanism by which it controls pain states. nih.gov
| Mechanism of Action | Molecular Effect | Functional Outcome | Key References |
|---|---|---|---|
| Presynaptic Inhibition (Spinal) | Inhibition of N-type Ca²+ channels on primary afferent terminals. | Reduced release of glutamate and substance P. | mdpi.comingentaconnect.com |
| Postsynaptic Inhibition (Spinal) | Activation of G protein-coupled inwardly rectifying K+ (GIRK) channels. | Hyperpolarization of dorsal horn neurons, reducing excitability. | mdpi.com |
| NMDA Receptor System Interaction | NMDA receptor activation can promote NOP receptor desensitization. | Complex interplay modulating overall neuronal excitability. | nih.govnih.gov |
| Glial Cell Modulation | Influences functions of microglia and astrocytes. | Potential modulation of neuroinflammatory processes that drive sensitization. | nih.govnih.gov |
Pharmacological Tools and Strategies for Modulating the Nociceptin Fggftgarksarklade System
Development of NOP Receptor Ligands: Academic Perspectives
The quest to develop selective NOP receptor ligands has been a dynamic area of research, yielding a variety of peptide-based and small-molecule compounds. These tools are crucial not only for their therapeutic potential but also for dissecting the complex roles of the Nociceptin (FGGFTGARKSARKLADE) system in the brain and periphery. nih.govnih.gov
Design and Synthesis of Nociceptin (FGGFTGARKSARKLADE) Agonists
The design of NOP receptor agonists has largely been guided by the structure of the endogenous ligand, N/OFQ. Structure-activity relationship (SAR) studies have revealed that the N-terminal tetrapeptide of N/OFQ is critical for receptor activation, while the C-terminal portion is important for binding affinity. nih.gov
Initial efforts focused on modifying the 17-amino acid N/OFQ peptide to enhance its potency and metabolic stability. For instance, the synthesis of [Arg14, Lys15]N/OFQ resulted in a compound with a threefold greater binding affinity and 17-fold higher potency in functional assays compared to the native peptide. nih.gov Another strategy involved creating tetrabranched derivatives of N/OFQ using a "peptide welding technology," which produced full agonists with high potency and a prolonged duration of action. mdpi.com
Key developments in peptide-based NOP agonists include:
[Arg14, Lys15]N/OFQ : Showed significantly increased potency and a longer-lasting pronociceptive effect in vivo compared to N/OFQ. nih.govuctm.edu
PWT2-N/OFQ : A tetrabranched derivative that is approximately 40-fold more potent than N/OFQ with a tenfold longer duration of action. mdpi.com
UFP-112 : A potent and selective peptide agonist used extensively in preclinical studies. mdpi.comnih.gov
The synthesis of these peptide analogs typically employs conventional solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry. uctm.edu This technique allows for the sequential addition of amino acids to a resin support, with subsequent cleavage and purification to yield the final peptide. uctm.edu
Design and Synthesis of Nociceptin (FGGFTGARKSARKLADE) Antagonists
The development of NOP receptor antagonists has also been a major focus, with potential applications in treating pain, depression, and Parkinson's disease. nih.govnih.gov Similar to agonists, early antagonists were derived from the N/OFQ peptide sequence.
A significant breakthrough was the creation of [Nphe1]NC(1-13)NH2, the first pure peptide antagonist for the NOP receptor. This was achieved by transposing the Phenylalanine side chain at the first position to the N-terminal nitrogen. nih.gov This modification yielded a compound that selectively blocked the effects of N/OFQ without any residual agonist activity. nih.gov
Further refinements led to the synthesis of UFP-101, a peptide antagonist generated by combining features of different N/OFQ analogs. mdpi.com UFP-101 has been widely used as a research tool to confirm the involvement of the NOP receptor in various physiological processes. mdpi.com Another class of antagonists includes those based on the hexapeptide Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2, which have shown antagonistic properties in both in vitro and in vivo models of pain. nih.gov
Notable peptide-based NOP antagonists:
[Nphe1]NC(1-13)NH2 : The first selective peptide antagonist, though with low potency. nih.gov
UFP-101 ([Nphe1, Arg14, Lys15]N/OFQ-NH2) : A potent and selective antagonist used extensively in research. mdpi.com
Ac-RYYRIK-NH2 : A hexapeptide that acts as a partial agonist in some assays but shows antagonism in pain models. nih.gov
Exploration of Non-Peptide Ligands for NOP Receptor
While peptide-based ligands have been invaluable for research, their therapeutic potential is often limited by poor metabolic stability and inability to cross the blood-brain barrier. mdpi.com This has driven the extensive exploration of non-peptide, small-molecule ligands for the NOP receptor. nih.govmdpi.com High-throughput screening and medicinal chemistry efforts have identified several chemical classes of NOP ligands, including piperidines, spiropiperidines, and nortropanes. mdpi.comnih.gov
These small-molecule ligands offer improved pharmacokinetic properties, making them more suitable for systemic administration. nih.gov The discovery of compounds like Ro 64-6198 (an agonist) and JTC-801 (an antagonist) marked significant progress in the field. nih.gov Structure-activity relationship studies on these non-peptide scaffolds have indicated that the lipophilic substituent on the common basic nitrogen plays a crucial role in determining whether a compound acts as an agonist or an antagonist. nih.gov This understanding facilitates the rational design of new ligands with desired functional profiles. nih.gov
Preclinical Pharmacological Characterization of Nociceptin (FGGFTGARKSARKLADE) System Modulators
Once synthesized, novel ligands for the NOP receptor undergo rigorous preclinical evaluation to determine their pharmacological properties. This characterization involves a battery of in vitro and in vivo assays to assess their affinity, efficacy, selectivity, and functional effects.
In Vitro Functional Assays and Receptor Selectivity Profiling
A variety of in vitro assays are employed to characterize the interaction of new compounds with the NOP receptor. nih.gov These assays are crucial for determining a ligand's binding affinity (how tightly it binds to the receptor), its functional activity (whether it is an agonist, antagonist, or partial agonist), and its selectivity for the NOP receptor over other related receptors, such as the classical opioid receptors (mu, delta, and kappa). nih.govnih.gov
Commonly used in vitro assays include:
Radioligand Binding Assays : These assays use a radioactively labeled ligand to determine the binding affinity (Ki) of a test compound for the NOP receptor expressed in cell membranes (e.g., from CHO cells). mdpi.comnih.gov
[35S]GTPγS Binding Assays : This functional assay measures the activation of G-proteins coupled to the NOP receptor. Agonists stimulate the binding of [35S]GTPγS, providing a measure of their potency (EC50) and efficacy. mdpi.comnih.gov
cAMP Accumulation Assays : Since the NOP receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.com
Calcium Mobilization Assays : In cells co-expressing the NOP receptor and chimeric G-proteins, agonist activation can lead to an increase in intracellular calcium, which can be measured using fluorescent dyes. nih.gov
Bioluminescence Resonance Energy Transfer (BRET) Assays : These assays can be used to study the interaction between the NOP receptor and signaling proteins like G-proteins and β-arrestin. nih.gov
Isolated Tissue Bioassays : Tissues such as the mouse vas deferens are used to assess the functional effects of ligands in a more physiological setting. nih.govnih.gov
| Compound | Ligand Type | NOP Binding Affinity (Ki, nM) | Functional Assay (e.g., [35S]GTPγS) | Selectivity vs. MOP/KOP |
|---|---|---|---|---|
| Ro 65-6570 | Full Agonist | ~5.6 | Full Agonist | Poor selectivity |
| UFP-101 | Antagonist | ~0.2 | Competitive Antagonist | Highly Selective |
| AT-127 | Agonist | ~3-10 | Full/Partial Agonist | ~61-fold vs. MOP/KOP |
| SB-612111 | Antagonist | ~0.5 | Competitive Antagonist | Highly Selective |
This table presents representative data for illustrative purposes, and specific values may vary between studies. mdpi.comnih.gov
In Vivo Behavioral and Electrophysiological Assessments in Animal Models
Following in vitro characterization, promising ligands are advanced to in vivo studies in animal models to assess their physiological and behavioral effects. These studies are essential for understanding the therapeutic potential of NOP system modulators. nih.govnih.gov
Behavioral assessments in rodents are widely used to investigate the effects of NOP ligands on pain, anxiety, depression, and reward. For example, the tail-flick test and hot plate test are used to measure antinociceptive (pain-relieving) effects. mdpi.commdpi.com The elevated plus-maze and light-dark box are common models for assessing anxiety-like behaviors. nih.gov
Electrophysiological techniques, such as in vivo microdialysis and electroencephalography (EEG), can be used to measure changes in neurotransmitter release and neuronal activity in specific brain regions following the administration of a NOP ligand. mdpi.com For instance, studies have shown that NOP receptor activation can inhibit the release of neurotransmitters like dopamine (B1211576) and serotonin. researchgate.net
Functional magnetic resonance imaging (fMRI) in non-human primates is also being used to investigate how NOP receptor agonists modulate neural circuits involved in fear and anxiety. biorxiv.org Recent studies have shown that a selective NOP agonist can attenuate conditioned fear responses by modulating the functional connectivity between the prefrontal cortex and the amygdala. biorxiv.org
| Compound/Ligand Class | Animal Model | Primary Behavioral/Physiological Outcome |
|---|---|---|
| NOP Agonists (e.g., Ro 64-6198) | Rodent pain models (tail-flick) | Antinociception |
| NOP Antagonists (e.g., J-113397) | Rodent models of depression (forced swim test) | Antidepressant-like effects |
| NOP Agonists | Rodent anxiety models (elevated plus-maze) | Anxiolytic-like effects |
| NOP Antagonists (e.g., JTC-801) | Rodent models of neuropathic pain | Antihyperalgesia |
This table summarizes general findings from various preclinical studies. nih.govmdpi.com
Advanced Methodologies for Investigating the Nociceptin Fggftgarksarklade System
Electrophysiological and Behavioral Neuroscience Methodologies
In Vitro and In Vivo Electrophysiology for Neuronal Activity Assessment
Electrophysiological techniques are crucial for understanding how Nociceptin (FGGFTGARKSARKLADE) influences neuronal activity at the cellular level. In vitro studies, often utilizing brain slices or cultured neurons, allow for precise measurement of neuronal excitability, synaptic transmission, and receptor-ligand interactions. For instance, research has shown that activation of the NOP receptor can modulate ion channel activity, such as inhibiting N-type calcium channels, which are critical for neurotransmitter release and neuronal signaling nih.gov. This inhibition contributes to Nociceptin's role in modulating nociceptive signaling in the spinal cord.
In vivo electrophysiology, employing techniques like extracellular or intracellular recordings in anesthetized or freely moving animals, provides insights into the functional role of the Nociceptin system within intact neural circuits. Studies have investigated the effects of Nociceptin administration on brain activity in specific regions known to be involved in pain, emotion, and behavior. For example, Nociceptin has been shown to decrease blood pressure and heart rate in rats and mice, with these cardiovascular effects being sensitive to NOP receptor antagonists, indicating the receptor's involvement in autonomic regulation nih.gov. Furthermore, in vitro studies have demonstrated that Nociceptin can impair long-term potentiation (LTP) and synaptic transmission, suggesting a role in modulating learning and memory processes wikipedia.org.
Preclinical Behavioral Paradigms for Nociceptin (FGGFTGARKSARKLADE) Function
Preclinical behavioral paradigms are essential for translating cellular and molecular findings into functional outcomes in animal models. These paradigms are designed to assess the complex roles of Nociceptin (FGGFTGARKSARKLADE) in various behaviors.
Pain Perception: Nociceptin is known to exert anti-analgesic effects, counteracting the pain-relieving actions of classical opioids wikipedia.org. Studies using behavioral tests for pain, such as the hot plate test or tail-flick assay, have demonstrated that Nociceptin administration can induce hyperalgesia (increased pain sensitivity) or allodynia (pain from non-noxious stimuli) peptide.co.jp. This contrasts with mu, delta, and kappa opioid receptor agonists, which typically produce analgesia pnas.org.
Anxiety and Fear Learning: The N/OFQ-NOP receptor pathway is implicated in the regulation of anxiety and fear learning wikipedia.orgpnas.org. Behavioral tests like the elevated plus maze or open field test are used to assess anxiety-like behaviors. Malfunctions in this pathway have been linked to altered fear learning in models of conditions like post-traumatic stress disorder (PTSD) wikipedia.org.
Reward and Drug Abuse: The NOP receptor is highly expressed in reward circuitry, and Nociceptin has been shown to inhibit dopamine (B1211576) production related to reward processes wikipedia.org. Preclinical studies have utilized paradigms such as conditioned place preference to investigate Nociceptin's effects on drug-seeking behavior. Nociceptin has demonstrated the ability to inhibit conditioned place preference induced by various drugs of abuse, including morphine, cocaine, and alcohol, suggesting its potential as a target for substance abuse treatments wikipedia.orgwikipedia.org.
Locomotor Activity and Sleep: Nociceptin has also been implicated in the regulation of locomotor activity and sleep pnas.orguniprot.org. Studies using open field tests can quantify locomotion, while polysomnography can assess sleep architecture. Activation of NOP receptors has been shown to promote non-REM sleep and increase EEG slow-wave activity, suggesting a role in sleep regulation pnas.org.
Computational and Structural Biology
Molecular Docking and Dynamics Simulations of Nociceptin (FGGFTGARKSARKLADE)-Receptor Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are vital for elucidating the precise mechanisms of Nociceptin (FGGFTGARKSARKLADE) binding to its receptor, the NOP receptor. Molecular docking predicts the preferred orientation and binding affinity of Nociceptin to the NOP receptor's active site, identifying key amino acid residues involved in the interaction. These studies help in understanding the structural basis for Nociceptin's unique pharmacological profile.
Molecular dynamics simulations provide a more dynamic view, simulating the movement of the Nociceptin-receptor complex over time. These simulations can reveal conformational changes in both the peptide and the receptor upon binding, the stability of the complex, and the energetic contributions of specific interactions. Such studies are crucial for understanding how Nociceptin activates downstream signaling pathways and for designing novel NOP receptor agonists or antagonists with improved specificity and efficacy. While specific studies detailing the molecular docking and dynamics of the FGGFTGARKSARKLADE sequence itself are highly specialized, the methodologies are standard for peptide-ligand-receptor interactions.
Bioinformatics Analysis of NOP Receptor Evolution and Diversity
Bioinformatics plays a critical role in understanding the evolutionary history and diversity of the NOP receptor across different species. Comparative genomics and sequence analysis allow researchers to identify conserved regions and variations in the NOP receptor gene and protein sequences. Phylogenetic analysis can reconstruct the evolutionary relationships between NOP receptors from various organisms, shedding light on their functional divergence and adaptation.
Such analyses can reveal patterns of selection pressure acting on the NOP receptor, identifying key residues that are critical for ligand binding, receptor activation, or interaction with signaling partners. Investigating the diversity of NOP receptors can also provide insights into species-specific physiological roles and responses to Nociceptin. For example, studying NOP receptor orthologs can help in understanding the conservation of its functions, such as roles in pain modulation or cardiovascular regulation, across different mammalian species.
Future Directions and Emerging Research Frontiers for the Nociceptin Fggftgarksarklade System
Identification of Novel Physiological and Pathophysiological Roles
The N/OFQ-NOP system is widely distributed throughout the central nervous system and peripheral organs, suggesting its involvement in a broad range of physiological processes. nih.gov Dysregulation of this system has been linked to several pathological states, making it a key therapeutic target. nih.gov While its roles in pain modulation, anxiety, depression, and substance abuse are well-documented, future research is poised to uncover its influence in other critical areas. nih.govnih.gov
Emerging evidence points to a significant, yet not fully understood, role for the N/OFQ-NOP system in the immune response and systemic inflammation. The NOP receptor and the precursor for N/OFQ are expressed in various immune cells, including monocytes, lymphocytes, and polymorphonuclear cells. plos.org In vitro studies have demonstrated that N/OFQ can modulate immune functions like chemotaxis, cytokine release, and antibody formation. plos.org Recent clinical research has observed modulation of the N/OFQ system in patients with sepsis and those undergoing cardiopulmonary bypass, suggesting its potential as a biomarker or therapeutic target in critical inflammatory conditions. plos.org Further investigation is needed to delineate the precise mechanisms by which N/OFQ influences immune cell function during systemic inflammation and its potential contribution to the pathophysiology of sepsis.
Another frontier is the system's role in stress-related disorders. The localization of N/OFQ is notably confined to brain nuclei deeply involved in the stress response, such as the amygdala, hypothalamus, and the bed nucleus of the stria terminalis (BNST). nih.govnih.gov The system is known to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a cornerstone of the body's stress response. mdpi.com Future studies will likely focus on dissecting the N/OFQ-NOP system's specific contributions to the pathophysiology of conditions like post-traumatic stress disorder (PTSD) and other chronic stress-related ailments, potentially identifying NOP ligands as treatments. nih.gov
Table 1: Investigated and Emerging Roles of the N/OFQ-NOP System
Area of Function Established Roles Emerging Research Focus Potential Clinical Relevance Pain Modulation Bimodal regulation (pronociceptive supraspinally in rodents, antinociceptive spinally). nih.gov Role in specific chronic pain states; interaction with other analgesic systems. Development of non-addictive analgesics. nih.gov Neuropsychiatric & Mood Disorders Modulation of anxiety and depression. mdpi.com Role in PTSD, cognitive impairment, and schizophrenia-associated symptoms. [3, 8] Novel anxiolytics and antidepressants. mdpi.com Substance Use Disorders Modulation of reward pathways and opioid effects. mdpi.com Targeting NOP for treating addiction to psychostimulants and alcohol. [3, 8] New pharmacotherapies for addiction. uctm.edu Inflammation & Immunity Presence of receptors on immune cells. nih.gov Role in systemic inflammation, sepsis, and specific immune cell functions. nih.gov Biomarkers and therapeutics for sepsis and inflammatory diseases. nih.gov Stress Response Modulation of the HPA axis. nih.gov Specific role in chronic stress adaptation and maladaptation. Treatments for stress-related disorders. mdpi.com
Development of Advanced Methodological Tools for System Dissection
A deeper understanding of the N/OFQ-NOP system hinges on the development of more sophisticated research tools. Historically, the field has benefited from pharmacological tools like selective agonists and antagonists, as well as genetic models such as knockout mice. nih.govresearchgate.net However, to dissect the system's complexities with greater precision, next-generation tools are required.
One of the most promising areas is the development of biased ligands . The NOP receptor, like other G protein-coupled receptors (GPCRs), can activate multiple intracellular signaling pathways. Biased agonists are molecules that selectively activate one pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). mdpi.com Developing NOP receptor agonists that are biased towards specific pathways could lead to therapeutics with greater efficacy and fewer side effects. mdpi.comnih.gov For instance, the non-peptide agonist Ro 65-6570 has been identified as a G protein-biased agonist, which may contribute to its antinociceptive effects. mdpi.com
Furthermore, there is a critical need for highly validated antibodies for immunohistochemistry to map the precise location of NOP receptors in the brain and peripheral tissues. nih.gov Concerns about the specificity of existing antibodies have hampered efforts to get a definitive picture of receptor localization. nih.gov Advanced tools, such as transgenic mice expressing tagged NOP receptors (e.g., NOP-eGFP), have provided clearer insights into receptor distribution in the spinal cord and dorsal root ganglia, and expanding these models is a key future direction. nih.gov The creation of novel PET (Positron Emission Tomography) tracers for in vivo imaging of NOP receptors in humans will also be invaluable for clinical research and drug development. nih.gov
Integration of Omics Data for Systems-Level Understanding
To fully grasp the multifaceted influence of the N/OFQ-NOP system, research must move beyond single-pathway analyses to a more holistic, systems-level approach. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to achieve this. nih.govnashbio.com By analyzing the global changes in genes, RNA, proteins, and metabolites following NOP receptor modulation, researchers can construct comprehensive maps of the system's downstream effects. mdpi.com
This integrative approach can help in several ways:
Uncovering Novel Pathways: Multi-omics analysis can reveal previously unknown molecular pathways and cellular functions regulated by N/OFQ. nashbio.com
Identifying Biomarkers: By correlating omics profiles with physiological or pathological states, new biomarkers for diseases involving N/OFQ-NOP system dysregulation can be identified. mdpi.com
Understanding Disease Mechanisms: Integrating different layers of omics data can provide a more complete picture of how the N/OFQ system contributes to complex diseases. nih.gov
For example, a future study might use transcriptomics to analyze changes in gene expression in the amygdala after administration of a NOP antagonist, combined with proteomics to identify altered protein levels and metabolomics to measure shifts in key cellular metabolites. This integrated dataset could reveal the precise molecular networks underlying the antidepressant-like effects of NOP receptor blockade. nih.govnih.gov
Table 2: Conceptual Framework for Multi-Omics Integration in N/OFQ System Research
Omics Layer Data Generated Research Question Addressed Potential Insight Genomics DNA sequence variations (e.g., SNPs) in the NOP receptor gene (OPRL1). Are certain individuals genetically predisposed to altered N/OFQ system function? Identification of genetic risk factors for pain sensitivity or addiction. Transcriptomics Changes in mRNA expression in specific brain regions following NOP ligand administration. Which genes and pathways are activated or suppressed by the N/OFQ system? Mapping the gene regulatory networks downstream of NOP activation. acs.org Proteomics Global changes in protein expression and post-translational modifications. How does NOP signaling alter the cellular proteome? Discovery of novel protein effectors and signaling nodes. Metabolomics Alterations in the profiles of small-molecule metabolites. What is the metabolic impact of N/OFQ system activity? Understanding the system's influence on cellular energy and neurotransmitter metabolism.
Conceptual Approaches for Targeting the Nociceptin (FGGFTGARKSARKLADE) System in Novel Therapeutic Strategies
The ultimate goal of dissecting the N/OFQ-NOP system is to develop innovative therapeutics for a range of disorders. nih.gov The unique pharmacology of the system presents several exciting opportunities for novel drug design. eurekaselect.com
One of the most advanced conceptual approaches is the development of bifunctional or mixed NOP/MOP receptor agonists . iasp-pain.org Traditional mu-opioid peptide (MOP) receptor agonists are potent analgesics but are fraught with severe side effects like respiratory depression, abuse liability, and tolerance. eurekaselect.commdpi.com Preclinical studies in non-human primates have shown that activating the NOP receptor can produce analgesia and also attenuate the adverse effects of MOP receptor activation. eurekaselect.comiasp-pain.org Bifunctional agonists that engage both NOP and MOP receptors, such as AT-121 and cebranopadol, have shown potent analgesic effects without the dose-limiting side effects of conventional opioids. mdpi.comeurekaselect.comiasp-pain.org This dual-target strategy represents a paradigm shift in the quest for safer and more effective pain management. researchgate.net
Another key strategy involves the differential targeting of the system with agonists versus antagonists depending on the therapeutic indication.
NOP Agonists: These are being explored for conditions where an inhibitory effect is desired, such as pain, anxiety, cough, and substance abuse. nih.govacs.org
NOP Antagonists: These are being investigated for conditions where blocking the endogenous N/OFQ tone may be beneficial, such as depression, cognitive impairment, and Parkinson's disease. nih.govacs.org
The development of ligands with improved pharmacokinetic properties, such as orally available small molecules, is also a crucial frontier that will facilitate the translation of these concepts from preclinical research to clinical utility. nih.gov
Table 3: Novel Therapeutic Strategies Targeting the N/OFQ-NOP System
Therapeutic Strategy Mechanism of Action Potential Indications Rationale / Key Advantage Bifunctional NOP/MOP Agonists Simultaneous activation of both NOP and MOP receptors. researchgate.net Chronic and acute pain. nih.gov Potent analgesia with reduced risk of respiratory depression, abuse, and tolerance. [6, 13] Selective NOP Agonists Activation of the NOP receptor to induce inhibitory neuronal effects. uctm.edu Anxiety, substance use disorders, cough. nih.gov Provides therapeutic effects (e.g., anxiolysis) without engaging classical opioid systems. uctm.edu Selective NOP Antagonists Blockade of the NOP receptor to prevent action of endogenous N/OFQ. uctm.edu Major depressive disorder, cognitive impairment, Parkinson's disease. [3, 4] May reverse pathological inhibition in certain brain circuits, offering a novel antidepressant or pro-cognitive mechanism. mdpi.com Biased NOP Ligands Preferential activation of specific downstream signaling pathways (e.g., G-protein over β-arrestin). mdpi.com Pain, and potentially other indications. Designed to maximize therapeutic signaling while minimizing pathways associated with receptor desensitization or side effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
